2-Phenylethanethioamide
Description
Overview of Thioamide Chemistry and its Significance in Organic Synthesis
Thioamides are a class of organic compounds that feature a thiocarbonyl group bonded to a nitrogen atom. They can be considered as the sulfur analogs of amides. This substitution of an oxygen atom with a sulfur atom imparts unique chemical and physical properties to the molecule. Thioamides are more reactive than their amide counterparts towards both nucleophiles and electrophiles due to the weaker carbon-sulfur double bond compared to the carbon-oxygen double bond in amides. wikipedia.org
In organic synthesis, thioamides serve as versatile intermediates. Their enhanced reactivity allows them to be key building blocks in the synthesis of a variety of heterocyclic compounds, such as thiazoles. researchgate.net The transformation of amides to thioamides is a critical reaction, often achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.netmdpi.com More contemporary methods for thioamide synthesis are continually being developed, highlighting their sustained importance in the field. rsc.orgnih.govchemsynthesis.comnist.gov Thioamides have also been explored as isosteres of amides in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. wikipedia.orgnih.gov
Historical Context of 2-Phenylethanethioamide Discovery and Early Research
The discovery and early research of this compound are intrinsically linked to the development of the Willgerodt reaction and its subsequent modification by Kindler. In 1887, Conrad Willgerodt discovered that aryl alkyl ketones could be converted to the corresponding amides by heating with aqueous ammonium (B1175870) polysulfide. wikipedia.orgresearchgate.net This reaction, however, required harsh conditions.
A significant advancement came in 1923 when Karl Kindler introduced a modification using elemental sulfur and a dry amine, such as morpholine, which led to the formation of a thioamide. wikipedia.orgresearchgate.net This is known as the Willgerodt-Kindler reaction. wikipedia.orgresearchgate.netsynarchive.commsu.eduorganic-chemistry.org This reaction provided a more convenient route to thioamides like this compound from readily available starting materials. For instance, the synthesis of this compound can be achieved from phenylacetaldehyde, sulfur, and ammonia. Early synthesis of this compound was reported in the scientific literature, with a notable mention in a 1979 publication. chemsynthesis.com
Current Research Landscape and Emerging Trends for this compound
Current research involving thioamides is vibrant and expanding. Modern synthetic methodologies, including the use of microwave-assisted heating, have been developed to improve the efficiency and environmental friendliness of the Willgerodt-Kindler reaction for the synthesis of thioamides and related compounds like carboxylic acids and heterocycles. researchgate.netresearchgate.net
While specific research focusing solely on this compound is not extensively documented in recent high-impact literature, the broader trends in thioamide research provide a context for its potential applications. There is a growing interest in using thioamides in the synthesis of complex molecules and as probes in chemical biology. nih.govnih.govresearchgate.netsoton.ac.uk For example, the reactivity of sulfur-containing compounds is being harnessed for the development of new covalent inhibitors in drug discovery. The principles learned from studying the reactivity of compounds like 2-sulfonylpyrimidines could be applied to understand and utilize the reactivity of thioamides like this compound in biological systems. nih.govnih.govresearchgate.netsoton.ac.uk The future for this compound likely lies in its application as a building block in these emerging areas of research.
Conceptual Frameworks for Understanding this compound Reactivity
The reactivity of this compound is best understood through the lens of its core functional group, the thioamide. The key to its reactivity lies in the nature of the carbon-sulfur double bond. The C=S bond is weaker and more polarizable than the C=O bond in the corresponding amide.
The mechanism of the Willgerodt-Kindler reaction provides a foundational framework for understanding the reactivity of the precursors to this compound. wikipedia.orgresearchgate.netmsu.eduorganic-chemistry.org The reaction is thought to proceed through the formation of an enamine from the starting carbonyl compound and the amine, which then reacts with sulfur. wikipedia.org
The thioamide group in this compound can react with both electrophiles and nucleophiles at the sulfur atom. The nitrogen atom's lone pair of electrons can also participate in reactions. The reactivity can be modulated by the substituents on the nitrogen and the carbon of the thioamide group. Recent studies on related sulfur-containing heterocycles have provided detailed structure-reactivity relationships, which can serve as a predictive tool for the reactivity of thioamides like this compound in various chemical transformations. nih.govnih.govresearchgate.netsoton.ac.uk
Compound Data
| Property | Value | Source |
| Compound Name | This compound | |
| Molecular Formula | C₈H₉NS | chemsynthesis.com |
| Molecular Weight | 151.23 g/mol | chemsynthesis.com |
| Melting Point | 96-98 °C | chemsynthesis.com |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBHFANXQMZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983060 | |
| Record name | 2-Phenylethanimidothioic acid | |
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Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-54-5 | |
| Record name | Benzeneethanethioamide | |
| Source | DTP/NCI | |
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| Record name | Benzeneethanethioamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Phenylethanimidothioic acid | |
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| Record name | 2-Phenylthioacetamide | |
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| Record name | BENZENEETHANETHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 2 Phenylethanethioamide and Its Derivatives
Thionation Reactions for 2-Phenylethanethioamide Synthesis
Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a fundamental approach for synthesizing thioamides from their amide precursors.
Traditional Thionation Agents (e.g., Phosphorus Pentasulfide, Lawesson's Reagent)
Historically, Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent have been the most common reagents for the thionation of amides. nih.govencyclopedia.pub Lawesson's reagent is often preferred over P₄S₁₀ as it is milder and can lead to cleaner reactions with higher yields under less harsh conditions. organic-chemistry.orgalfa-chemistry.com The reaction involves heating the corresponding amide, 2-phenylethanamide, with the thionating agent in an appropriate solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org While effective, these traditional methods can present challenges in product purification due to the formation of phosphorus-containing byproducts. beilstein-journals.org To circumvent this, modified workup procedures have been developed. beilstein-journals.org
Lawesson's Reagent: Converts amides to thioamides, generally requiring elevated temperatures. organic-chemistry.orgalfa-chemistry.com
Phosphorus Pentasulfide: A powerful thionating agent, though it can necessitate more rigorous reaction conditions compared to Lawesson's reagent. organic-chemistry.orgscispace.com
| Reagent | Substrate | Conditions | Product | Yield |
| Lawesson's Reagent | 2-Phenylethanamide | Toluene, reflux | This compound | Good |
| P₄S₁₀ | 2-Phenylethanamide | Ethanol (B145695), reflux | This compound | High |
Elemental Sulfur-Mediated Thioamidation Reactions
More contemporary and environmentally benign methods utilize elemental sulfur as the sulfur source. mdpi.com These reactions often proceed under metal-free conditions and can be highly selective. acs.orgacs.org
A notable advancement is the base-controlled three-component reaction involving an amine, elemental sulfur, and a styrene (B11656) derivative. acs.orgacs.org This method allows for the direct synthesis of 2-phenylethanethioamides. The choice of base is crucial and dictates the product outcome, with certain bases selectively yielding 2-phenylethanethioamides while others produce benzothioamides. acs.orgorganic-chemistry.org For instance, the use of potassium phosphate (B84403) (K₃PO₄) as a base in a solvent like DMSO at 100°C has been shown to favor the formation of 2-phenylethanethioamides. mdpi.comacs.org
In a push towards greener chemistry, catalyst-free and solvent-free methods for thioamide synthesis have been developed. mdpi.com One such approach involves the reaction of arylacetic acids with amines and elemental sulfur powder, eliminating the need for a transition metal catalyst or an external oxidant. mdpi.comorganic-chemistry.org This method represents an extension of the Willgerodt–Kindler reaction to carboxylic acids. mdpi.com
Another catalyst-free method involves the reaction of sulfoxonium ylides with primary or secondary amines in the presence of elemental sulfur. organic-chemistry.org These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org
| Starting Material | Reagents | Conditions | Product |
| Phenylacetic acid | Amine, S₈ | Heat, solvent-free | This compound derivative |
| Sulfoxonium ylide | Amine, S₈ | DMSO, room temperature | α-Ketothioamide |
Sodium Sulfide (B99878) (Na₂S·9H₂O)-Mediated Thioamidation
Sodium sulfide nonahydrate (Na₂S·9H₂O) serves as an effective sulfur source in some thioamidation reactions. mdpi.com For example, a three-component reaction of 1,1-dibromoalkenes, sodium sulfide, and an N-substituted formamide (B127407) can produce disubstituted thioamides in good to excellent yields. researchgate.net This method is compatible with various dibromoalkenes. researchgate.net
Copper-Catalyzed Thionylation and C-C Bond Cleavage Approaches
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of thioamides, including those involving C-C bond cleavage. mdpi.comrsc.org One such method involves the copper-mediated selective thionylation of phenylacetonitrile (B145931) with sulfur and dimethylformamide (DMF). mdpi.com The reaction proceeds through a C-C bond cleavage of phenylacetonitrile. When this reaction is performed in the presence of an aldehyde like n-pentanal, N,N-dimethyl-2-phenylethanethioamides can be obtained. mdpi.com
Another copper-catalyzed approach is the decarboxylative thioamidation of cinnamic acids with secondary amines and sulfur under neat conditions, which yields α-keto thioamides. mdpi.com
| Substrate | Reagents | Catalyst | Product Type |
| Phenylacetonitrile, n-pentanal | S₈, DMF | Copper | N,N-dimethyl-2-phenylethanethioamide |
| Cinnamic acid, secondary amine | S₈ | Copper | α-Keto thioamide |
Iodine-Mediated and Oxidative Thioamidation Strategies
Iodine has been established as an effective, non-toxic, and readily available reagent for facilitating electrophilic cyclization reactions to produce iodofunctionalized heterocycles. rsc.org In the context of thioamide synthesis, iodine serves as a catalyst in oxidative coupling reactions. For instance, a rapid and efficient protocol for synthesizing thioamides involves the microwave-assisted iodine-catalyzed oxidative coupling of dibenzyldisulfides or difurfuryl disulfides with a variety of amines. rsc.orgresearchgate.net This method is scalable and provides moderate to excellent yields in short reaction times, offering an economical approach to thioamides. rsc.org The proposed mechanism involves the reaction of the disulfide with iodine to generate an intermediate, which then reacts with the amine. This is followed by coupling with a sulfide anion and subsequent decomposition to the desired thioamide. rsc.org
Another metal- and additive-free approach utilizes iodine as an oxidant and dimethyl sulfoxide (B87167) (DMSO) as the solvent to react 1,2-dibenzyldisulfanes with amines at 100°C, yielding various thioamides in high yields. organic-chemistry.org Furthermore, a metal-free oxidative-amidation strategy enables the synthesis of α-ketothioamides from α-azido ketones. In this process, the C-H bond of the α-azido ketone undergoes thionation with elemental sulfur to form an α-ketothioacyl azide, which is then attacked by an amine. organic-chemistry.org
Hypervalent iodine reagents have also been employed in the synthesis of thioamide derivatives. For example, they mediate the intramolecular cyclization of thioformanilides to produce 2-substituted benzothiazoles under mild, metal-free conditions. thieme-connect.comresearchgate.net This C-H heterofunctionalization, forming a C-S bond, is rapid and selective. thieme-connect.com
Decarboxylative Routes to this compound
Decarboxylative strategies offer a direct method for the synthesis of thioamides from readily available carboxylic acids, avoiding the need for transition metals and external oxidants. mdpi.com A notable three-component reaction involves arylacetic or cinnamic acids, amines, and elemental sulfur powder. organic-chemistry.orgorganic-chemistry.org This approach is significant as it extends the scope of the Willgerodt-Kindler reaction to carboxylic acids. mdpi.com
The process of decarboxylation typically occurs in β-keto acids and malonic acids upon heating, where a C-C bond is broken, and a C-O π-bond is formed. masterorganicchemistry.com In the context of cross-coupling reactions, a carboxylic acid can react with an organic halide in the presence of a metal catalyst, base, and oxidant to form a new carbon-carbon bond with the loss of carbon dioxide. wikipedia.org While many decarboxylative cross-couplings involve sp² or sp hybridized carbon-carboxyl bonds, methods for sp³ hybridized carbons have also been developed. wikipedia.org
A specific protocol for the synthesis of thioamides via a decarboxylative route involves the reaction of arylacetic or cinnamic acids. Additionally, a copper-catalyzed decarboxylative thioamidation of cinnamic acids with secondary amines and sulfur under neat conditions has been reported to produce α-keto thioamides. mdpi.com
Synthesis of this compound from Nitriles
The conversion of nitriles to thioamides represents a direct and efficient synthetic route. A simple and rapid method involves the reaction of various aromatic and aliphatic nitriles with phosphorus pentasulfide, which affords the corresponding thioamides in high yields. organic-chemistry.org Another approach utilizes thioacetic acid in the presence of calcium hydride to convert nitriles to thioamides in good to excellent yields. organic-chemistry.org
The classic Ritter reaction, which involves the acid-induced nucleophilic addition of a nitrile to a carbenium ion followed by hydrolysis, can be modified for thioamide synthesis. organic-chemistry.orglibretexts.org For instance, benzaldehyde (B42025) oximes can be converted to primary benzothioamides via benzonitriles in a sequential tandem approach using thiophosphoryl chloride as both a dehydrating and thionating agent. organic-chemistry.org
A base-controlled three-component reaction of styrenes, amines, and sulfur can selectively yield 2-phenylethanethioamides or benzothioamides depending on the base used. organic-chemistry.orgorganic-chemistry.org
Synthesis of 2-Oxo-2-phenylethanethioamide (B2623874) Derivatives
Willgerodt-Kindler Reaction Modifications and Mechanistic Insights
The Willgerodt-Kindler reaction is a cornerstone for thioamide synthesis, involving the condensation of a ketone or aldehyde, sulfur, and an amine. scispace.comorganic-chemistry.orgthieme-connect.de The reaction is known for a form of "umpolung" where the carbonyl group is reduced, and a terminal methyl group is oxidized. scispace.com Mechanistically, it is proposed that an enamine forms, which then undergoes thionation. The amine group subsequently migrates to the end of the chain through a series of rearrangements. organic-chemistry.orgthieme-connect.de
Modifications to the classic Willgerodt-Kindler reaction have been developed to improve efficiency and substrate scope. For instance, using ω-haloacetophenone derivatives as substrates in N,N-dimethylformamide can be scaled up to produce gram quantities of 2-oxo-2-phenylethanethioamide derivatives with good yields. scispace.comresearchgate.net Microwave-assisted syntheses have also been employed to rapidly produce thioamides. thieme-connect.de The use of environmentally benign deep eutectic solvents, such as choline (B1196258) chloride-urea, has been explored as a green alternative to traditional organic solvents. rsc.org
A proposed mechanism for the formation of 2-oxo-2-phenylethanethioamide from acetophenone (B1666503) involves the thionation of an intermediate species, followed by nucleophilic attack and condensation with an amine. scispace.comresearchgate.net
Synthesis from α-Ketodithioesters
An alternative route to α-ketothioamides involves the use of α-ketodithioesters as starting materials. rsc.org In a straightforward procedure, α-ketodithioesters react with stoichiometric amounts of ammonium (B1175870) chloride and anhydrous sodium acetate (B1210297) in acetonitrile (B52724) to furnish the corresponding α-ketothioamides. rsc.org This method provides key intermediates for further synthetic transformations, such as the synthesis of thiazole (B1198619) derivatives. rsc.org
Electrochemical and Hypervalent Iodine-Mediated Synthesis of α-Ketothioamides
Modern synthetic methodologies have introduced electrochemical and hypervalent iodine-mediated approaches for the synthesis of α-ketothioamides, offering efficient and sustainable alternatives. organic-chemistry.orgorganic-chemistry.orgnih.gov These methods often proceed under mild, ambient conditions and avoid the use of metal catalysts and elemental sulfur. organic-chemistry.org
Two innovative, metal-free protocols have been developed using readily accessible Bunte salts and secondary amines. organic-chemistry.orgorganic-chemistry.orgnih.gov
The electrochemical method utilizes potassium iodide in water with platinum electrodes, achieving high yields. organic-chemistry.org Mechanistic studies suggest an ionic pathway for this transformation. organic-chemistry.org
The hypervalent iodine-mediated approach employs phenyliodine(III) diacetate (PIDA) in dimethylformamide, also resulting in high yields. organic-chemistry.org This reaction is believed to proceed via a radical pathway. organic-chemistry.org
Both protocols demonstrate a broad substrate scope, accommodating various electron-donating and electron-withdrawing groups, and have been proven practical for large-scale synthesis. organic-chemistry.org
Another strategy involves the reaction of sulfoxonium ylides with primary or secondary amines in the presence of elemental sulfur to afford α-ketothioamides in very good yields at room temperature. organic-chemistry.org Hypervalent iodine reagents can also promote the oxidative C-C bond cleavage of enaminones in the presence of a copper catalyst to synthesize α-keto amides. rsc.org
| Method | Starting Materials | Reagents/Conditions | Product | Key Features | Reference(s) |
| Electrochemical Synthesis | Bunte salts, secondary amines | Potassium iodide, water, platinum electrodes | α-Ketothioamides | Metal-free, ambient conditions, high yield, ionic pathway | organic-chemistry.orgorganic-chemistry.orgnih.gov |
| Hypervalent Iodine-Mediation | Bunte salts, secondary amines | Phenyliodine(III) diacetate (PIDA), DMF | α-Ketothioamides | Metal-free, ambient conditions, high yield, radical pathway | organic-chemistry.orgorganic-chemistry.orgnih.gov |
| From Sulfoxonium Ylides | Sulfoxonium ylides, primary/secondary amines | Elemental sulfur | α-Ketothioamides | Room temperature, very good yields | organic-chemistry.org |
Synthesis of Substituted this compound Scaffolds
The inherent reactivity of the this compound core allows for its modification and incorporation into various heterocyclic systems. The following sections describe the synthesis of several important classes of these derivatives.
Pyridazine (B1198779) Derivatives of this compound
The synthesis of pyridazine derivatives of this compound has been explored, leading to novel compounds with potential biological applications. clockss.org One reported method involves the reaction of 2-[6-(ethylthio)pyridazin-3-yl]-2-phenylacetonitrile with ammonium polysulfide. clockss.org This reaction, conducted in a mixture of pyridine (B92270) and dioxane at room temperature, yields 2-[6-(ethylthio)pyridazin-3-yl]-2-phenylethanethioamide. clockss.org
Another approach to pyridazine-containing structures starts with the conversion of pyridazinylphenylacetonitriles into their corresponding thioamides. clockss.org For instance, various substituted 2-phenylacetonitrile (B1602554) precursors can be treated with ammonium polysulfide to introduce the thioamide functionality. clockss.org The synthesis of the pyridazine core itself can be achieved through various cyclization strategies, often involving hydrazines. kuleuven.benih.govmdpi.com
Table 1: Synthesis of 2-[6-(Ethylthio)pyridazin-3-yl]-2-phenylethanethioamide
| Starting Material | Reagents | Solvent | Conditions | Product |
| 2-[6-(Ethylthio)pyridazin-3-yl]-2-phenylacetonitrile | Ammonium polysulfide | Pyridine, Dioxane | Room temperature, 12 h | 2-[6-(Ethylthio)pyridazin-3-yl]-2-phenylethanethioamide |
Pyrazoline Derivatives of this compound
Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones. dergipark.org.trmdpi.com The general synthesis of pyrazoline derivatives often involves a two-step process. dergipark.org.tr First, a Claisen-Schmidt condensation between an appropriate acetophenone and a substituted benzaldehyde yields a chalcone (B49325). dergipark.org.trmdpi.com Subsequently, the cyclization of this chalcone with hydrazine (B178648) hydrate, typically in a refluxing solvent like ethanol with an acid catalyst, produces the pyrazoline ring. dergipark.org.trmdpi.comnih.gov
While direct synthesis of pyrazoline derivatives from this compound is not extensively detailed in the provided context, the incorporation of a phenyl- and a thio- functional group into a pyrazoline structure is a common theme. mdpi.com For example, 1-(chloroacetyl)-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline can be reacted with various aryl thiols to create a range of thio-substituted pyrazoline derivatives. mdpi.com
Table 2: General Synthesis of Pyrazoline Derivatives
| Step | Reaction Type | Reactants | Conditions | Product |
| 1 | Claisen-Schmidt Condensation | Acetophenone derivative, Benzaldehyde derivative | Base catalyst (e.g., NaOH), Room temperature | Chalcone |
| 2 | Cyclization | Chalcone, Hydrazine hydrate | Refluxing ethanol, Acid catalyst | Pyrazoline |
Fused Thiadiazine Derivatives Incorporating this compound Moiety
Fused thiadiazine derivatives containing a this compound moiety have been synthesized, with some showing activity as inhibitors of lysine (B10760008) acetyltransferases (KATs) of the MYST family. google.com A key step in one synthetic route involves the reaction of this compound with 2-chloroacetaldehyde in ethanol at elevated temperatures. google.com This reaction leads to the formation of a thiazine (B8601807) ring. Further modifications can then be carried out to produce the desired fused thiadiazine structures. The synthesis of various thiazine and thiadiazole derivatives often involves cyclization reactions utilizing reagents that provide the necessary sulfur and nitrogen atoms to form the heterocyclic ring. nih.govnih.govorganic-chemistry.orgchemmethod.com
2-Aminobenzo[b]thiophene Synthesis from 2-Arylacetic Acid Thioamides
The Gewald reaction is a powerful and widely used method for the synthesis of substituted 2-aminothiophenes. researchgate.netwikipedia.orgumich.eduorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org A variation of this reaction can utilize 2-arylacetic acid thioamides as starting materials to produce 2-aminobenzo[b]thiophenes. The reaction proceeds through a multi-component, one-pot process under mild conditions. researchgate.net The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes by varying the starting carbonyl compound and the active methylene (B1212753) compound. umich.edunih.gov
The mechanism of the Gewald reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final 2-aminothiophene product. wikipedia.org
Synthesis of N,N-Dimethyl-2-phenylethanethioamide and Related N-Substituted Analogues
N,N-Dimethyl-2-phenylethanethioamide can be synthesized through the Willgerodt–Kindler reaction. nih.gov This reaction involves treating acetophenone with sulfur powder in dry DMF under acidic conditions. nih.gov The reaction can also be mediated by DBU for the synthesis of N,N-dimethyl thioamides. scribd.com Furthermore, a copper-mediated reaction of phenylacetonitrile with sulfur and dimethylformamide (DMF) can yield N,N-dimethylthiobenzamides. mdpi.com When this reaction is carried out in the presence of n-pentanal, N,N-dimethyl-2-phenylethanethioamides are formed. mdpi.com
The synthesis of other N-substituted analogues can be achieved through various methods. A decarboxylative strategy involves a three-component reaction of arylacetic acids, amines, and elemental sulfur powder, which does not require a transition metal catalyst. organic-chemistry.org This method provides a direct route to N-substituted 2-phenylethanethioamides.
Table 3: Synthesis of N,N-Dimethyl-2-phenylethanethioamide
| Method | Starting Materials | Reagents/Catalysts | Product |
| Willgerodt–Kindler | Acetophenone | Sulfur, Dry DMF, Acid | N,N-Dimethyl-2-phenylethanethioamide |
| Copper-mediated | Phenylacetonitrile, n-pentanal | Sulfur, DMF, Copper catalyst | N,N-Dimethyl-2-phenylethanethioamide |
| Decarboxylative | Arylacetic acid, Dimethylamine (B145610) | Elemental sulfur | N,N-Dimethyl-2-phenylethanethioamide |
Synthetic Strategies for Incorporating this compound into Larger Molecular Architectures
The this compound moiety can be incorporated into larger and more complex molecular structures through various synthetic strategies. These strategies often leverage the reactivity of the thioamide group or utilize the entire molecule as a building block in multi-component reactions.
One approach involves using this compound in reactions that form new heterocyclic rings, as seen in the synthesis of fused thiadiazine derivatives. google.com Another strategy is to employ coupling reactions, such as the Suzuki-Miyaura cross-coupling, to attach the this compound-containing scaffold to other molecular fragments. mdpi.com This is a powerful tool for building complex biaryl and heteroaryl structures. mdpi.com
Furthermore, the principles of molecular glue strategies, where small molecules are used to link together larger components, could potentially be applied. nih.gov For instance, a reaction could be designed where this compound acts as one of the components brought together by a linking reagent. The development of novel multi-component reactions also offers a pathway to efficiently construct complex molecules incorporating the this compound scaffold in a single step. rsc.org The ultimate goal of these synthetic strategies is to create novel molecules with specific functions and properties, and the development of efficient and versatile synthetic methods is crucial to achieving this. nih.gov
Reaction Mechanisms and Chemical Transformations of 2 Phenylethanethioamide
Mechanistic Investigations of Thioamidation Pathways Leading to 2-Phenylethanethioamide
The synthesis of this compound can be achieved through various methods, with the Willgerodt-Kindler reaction being a prominent example. scispace.com This reaction and others involve complex mechanisms that are influenced by several factors, including the choice of reagents, solvents, and the potential involvement of reactive intermediates.
Role of Bases and Solvents in Reaction Selectivity
The selection of appropriate bases and solvents is critical in directing the outcome of thioamidation reactions.
In the Willgerodt-Kindler reaction, which traditionally uses an amine and elemental sulfur, the amine can act as a nucleophile to activate the sulfur. researchgate.net The choice of amine and solvent can significantly impact the reaction's efficiency and product distribution.
Recent advancements have explored alternative methods. For instance, a combination of sodium carbonate and triethylamine (B128534) in water has been shown to be effective for thioamidation. mdpi.com In other variations, strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and KO-t-Bu (Potassium tert-butoxide) have been employed to promote the reaction. mdpi.com The use of DBU, however, raises environmental concerns and requires specialized equipment due to its corrosive nature. google.com
The solvent also plays a multifaceted role. Dipolar aprotic solvents such as DMF (Dimethylformamide), DMA (Dimethylacetamide), and DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) are often favored. mdpi.comnih.gov DMF, in particular, can serve as both a solvent and a reactant. mdpi.comnih.gov In some base-mediated protocols, DMF can be a source of the dimethylamine (B145610) group found in the final thioamide product. mdpi.com Water has also been utilized as a greener solvent, facilitating thioamidation at room temperature without the need for catalysts or other additives. organic-chemistry.org
The following table summarizes the impact of different bases and solvents on thioamidation reactions:
| Base(s) | Solvent | Starting Materials | Key Observations | Reference(s) |
| Sodium Carbonate, Triethylamine | Water | Aryl aldehydes, Amides, Sulfur | High yield of aryl thioamides, compatible with various functional groups. | mdpi.com |
| DBU | DMF | Benzaldehydes, Amides, Sulfur | Effective for producing N,N-dimethyl thioamides; DBU is a strong, corrosive base. | mdpi.comgoogle.com |
| KO-t-Bu | Not specified | β-nitrostyrene, Sulfur, Formamides/Amines | Effective for C=C bond cleavage to form aryl thioamides. | mdpi.com |
| None (catalyst-free) | DMF, DMA, DMPU | Bicyclic benzylic amines, Sulfur | Solvent-driven C(sp3)-H thiocarbonylation. | mdpi.comnih.gov |
| None (catalyst-free) | Water | Aldehydes, Amines, Sulfur | Green and mild synthesis at room temperature. | organic-chemistry.org |
Radical Intermediates in this compound Formation
Evidence suggests that radical mechanisms can be involved in the formation of thioamides. For example, in copper-catalyzed reactions of phenylacetonitrile (B145931) with sulfur and DMF, the formation of a benzene (B151609) radical intermediate has been proposed. mdpi.com The presence of radical scavengers in certain reactions, such as the copper-catalyzed decarboxylative thioamidation of cinnamic acids, has been shown to inhibit the formation of the final product, further supporting the involvement of radical pathways. mdpi.com
In catalyst-free, solvent-driven thiocarbonylation reactions, the formation of S₃⁻ and solvent radical anions (like DMPU⁻) has been proposed based on mechanistic calculations. mdpi.comnih.gov
Proposed Mechanisms for 2-Oxo-2-phenylethanethioamide (B2623874) Generation
The synthesis of α-ketothioamides, such as 2-oxo-2-phenylethanethioamide, often proceeds through distinct mechanistic pathways. One proposed mechanism for its formation from acetophenone (B1666503) involves the initial thionation of acetophenone to a thioaldehyde species. scispace.com This is followed by a nucleophilic attack and condensation with an amine, like morpholine, to form an iminium species. scispace.comresearchgate.net Further thionation of this intermediate leads to a species that, upon loss of a proton, yields the final 2-oxo-2-phenylethanethioamide. scispace.com It's important to note that in this reaction, the primary product is often the expected phenylthiomorpholide, with the α-ketothioamide being a side product. scispace.comresearchgate.net
Reactivity of the Thioamide Functional Group in this compound
The thioamide group in this compound is a versatile functional group that can undergo various chemical transformations due to its unique electronic properties.
Nucleophilic Reactivity and Additions
The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. For instance, α-oxothioamides can react with α-bromoketones. rsc.org The course of this reaction is highly dependent on the reaction conditions. In the absence of a base, the reaction leads to the formation of 2-acyl-4-(het)arylthiazoles through a mechanism involving nucleophilic attack of the thioamide sulfur on the α-bromoketone, followed by cyclization and dehydration. rsc.org
However, in the presence of a base like triethylamine, the same starting materials yield thioethers. rsc.org This is proposed to occur via a second nucleophilic substitution reaction. rsc.org
The amino group of a primary thioamide can also act as a nucleophile, participating in substitution and condensation reactions. evitachem.com
Electrophilic Reactivity and Alkylations
While the sulfur atom is nucleophilic, the carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many transformations of thioamides.
The thioamide group can be reduced to an amine. organic-chemistry.org For example, a single-electron-transfer (SET) reduction using samarium(II) iodide and deuterium (B1214612) oxide can produce α,α-dideuterio amines via a thio-ketyl radical intermediate. organic-chemistry.org
Furthermore, thioamides can be converted back to nitriles through dehydrosulfurization. jst.go.jp This can be achieved using various reagents, including iodine in the presence of a base. jst.go.jp
Alkylation of the sulfur atom is a common reaction of thioamides, leading to the formation of thioimidates. These intermediates are valuable in further synthetic transformations.
Transformation into Heterocyclic Compounds
This compound serves as a valuable building block for the synthesis of various heterocyclic compounds. Its thioamide functional group contains both nucleophilic (sulfur and nitrogen) and electrophilic (carbon) centers, enabling diverse cyclization strategies.
Benzothiazole (B30560) Formation from Thioamides
Benzothiazoles are a class of bicyclic heterocyclic compounds with significant applications in medicinal chemistry. ut.ac.irekb.eg One of the primary synthetic routes to 2-substituted benzothiazoles is the Jacobson synthesis, which involves the intramolecular cyclization of thiobenzanilides (N-aryl thioamides) using an oxidizing agent like alkaline potassium ferricyanide. ut.ac.ir A derivative of this compound, specifically N-(2-mercaptophenyl)-2-phenylethanethioamide, could theoretically undergo such an oxidative cyclization to form a 2-(phenylethyl)benzothiazole.
More common methods for benzothiazole synthesis involve the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. ekb.egorganic-chemistry.org The reaction with aldehydes, for example, proceeds via the formation of a Schiff base intermediate (a thiazoline), which is then oxidized to the aromatic benzothiazole. ekb.eg While this does not directly use a pre-formed thioamide like this compound as the starting material, related three-component reactions involving an amine, an aldehyde, and a sulfur source can lead to thioamide intermediates that cyclize in situ.
Intramolecular Cyclization Reactions
This compound and its derivatives can undergo intramolecular cyclization to form various fused heterocyclic systems. A notable example is the synthesis of thieno[2,3-b]indoles. In one reported mechanism, a ketone reacts with sulfur and cyanoacetic acid to produce an intermediate which is then converted to this compound. rsc.org This thioamide can then be used in subsequent steps. For instance, a related precursor, formed from the reaction of phenylacetylene (B144264) with sulfur powder, generates an intermediate that reacts with 1-methyl-1H-indole. This adduct then undergoes an acid-catalyzed intramolecular cyclization to yield 2-phenylthieno[2,3-b]indole. rsc.orgnih.gov
Catalytic and Non-Catalytic Transformations Involving this compound
The chemical transformations of this compound can be achieved through both catalytic and non-catalytic pathways.
Non-Catalytic Transformations: Several syntheses and reactions of thioamides can proceed without a catalyst, often relying on thermal energy or microwave irradiation. The Willgerodt-Kindler reaction, a classic method for preparing aryl thioamides, can be performed under catalyst-free and solvent-free conditions at elevated temperatures. nih.gov A microwave-enhanced version of the Kindler thioamide synthesis has also been developed, utilizing the three-component condensation of aldehydes, amines, and elemental sulfur with rapid heating. organic-chemistry.org Furthermore, a decarboxylative strategy for synthesizing thioamides, including 2-phenylethanethioamides, from arylacetic acids, amines, and elemental sulfur powder proceeds without any catalyst or external oxidant. nih.govorganic-chemistry.org
Catalytic Transformations: Catalysis offers a powerful tool to enhance the efficiency, selectivity, and scope of reactions involving this compound. Catalysts can be broadly categorized into metal-based systems and non-metal catalysts like acids, bases, or organocatalysts. rsc.org
Acid/Base Catalysis: The Hantzsch thiazole (B1198619) synthesis can be influenced by the presence of acids or bases. While some modern variations proceed without a base, rsc.org acidic conditions can alter the regioselectivity of the cyclization when using N-monosubstituted thioureas. rsc.org
Metal Catalysis: Transition metals are widely used to catalyze a variety of organic transformations. mdpi.com Palladium catalysts are employed in C-N coupling reactions (Buchwald-Hartwig amination) which can be used to form fused heterocycles from precursors related to this compound. rsc.orgnih.gov Copper catalysts are also effective for synthesizing 2-substituted benzothiazoles from o-iodoanilines and arylacetic acids. organic-chemistry.org The development of heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs), offers advantages like easy separation and reusability for various organic reactions. rsc.org
Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. This strategy has been combined with N-heterocyclic carbene (NHC) catalysis for various transformations, including the coupling of carboxylic acids with olefins. nih.gov Such advanced catalytic systems could potentially be applied to activate and transform this compound or its derivatives in novel ways.
Spectroscopic and Crystallographic Characterization of 2 Phenylethanethioamide and Its Derivatives
Advanced Spectroscopic Analysis of 2-Phenylethanethioamide
Spectroscopic methods are instrumental in determining the molecular structure and functional groups present in this compound.
NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound 2-phenylethylamine, the protons of the phenyl group typically appear as a complex multiplet in the aromatic region (around 7.2-7.4 ppm). The two methylene (B1212753) groups adjacent to the phenyl group and the amino group give rise to distinct signals in the aliphatic region. For instance, in a study of 2-phenylethylamine complexed with a host molecule, the methylene protons showed characteristic shifts, providing information about the binding interactions. researchgate.net The exact chemical shifts and coupling patterns are influenced by the solvent and the presence of neighboring functional groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.org For a molecule like this compound, distinct signals are expected for the carbons of the phenyl ring, the two methylene carbons, and the thioamide carbon. The chemical shift of the thioamide carbon is particularly informative and typically appears further downfield compared to the other sp³ hybridized carbons. youtube.com Predicted ¹³C NMR data for the similar compound 1-phenylethylamine (B125046) shows signals for the aromatic carbons in the range of 125-145 ppm, while the aliphatic carbons appear at lower chemical shifts. hmdb.ca The specific chemical shifts can be influenced by the electronic environment of each carbon atom. libretexts.org
| ¹H NMR Data for 2-Phenylethylamine (Related Compound) |
| Assignment |
| Phenyl H |
| Methylene H (adjacent to phenyl) |
| Methylene H (adjacent to amine) |
| Predicted ¹³C NMR Data for 1-Phenylethylamine (Related Compound) |
| Assignment |
| Aromatic C |
| Aliphatic C |
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the IR spectrum of a related compound, 2-phenylacetamide, characteristic peaks for the amide group are observed. chemicalbook.com For this compound, one would expect to see characteristic absorption bands for the N-H stretching of the thioamide group, C-H stretching of the aromatic and aliphatic portions, C=S stretching (a key indicator of the thioamide), and aromatic C=C stretching. The IR spectrum of 2-phenylethylamine shows characteristic bands for the amine and aromatic groups. chemicalbook.com The position and intensity of these bands provide valuable structural information. nih.gov
| Expected IR Absorption Bands for this compound |
| Functional Group |
| N-H Stretch (Thioamide) |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch |
| C=S Stretch (Thioamide) |
| Aromatic C=C Stretch |
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. libretexts.org The fragmentation pattern would likely involve cleavage of the bond between the two methylene groups, leading to the formation of a stable benzyl (B1604629) cation or other characteristic fragments. docbrown.info Analysis of the fragmentation pattern provides clues about the molecule's structure. nih.gov Predicted mass spectral data for the related compound 2-phenylethanol (B73330) shows a molecular ion peak and various fragment ions. hmdb.ca
| Predicted Mass Spectrometry Data for 2-Phenylethanol (Related Compound) |
| m/z |
| 122 |
| 91 |
| Other fragments |
| Expected UV-Vis Absorption for this compound |
| Chromophore |
| Phenyl Ring |
| Thioamide (n→π) |
| Thioamide (π→π) |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. The Raman spectrum of this compound would provide information about the vibrations of the carbon skeleton and other functional groups. researchgate.net For the related compound 2-phenylethylamine hydrochloride, a Raman spectrum has been reported. chemicalbook.com A study on liquid 2-phenylethylamine used Raman spectroscopy to investigate conformational equilibrium and hydrogen bonding. nih.gov This indicates that Raman spectroscopy can be a valuable tool for detailed structural analysis of this compound in different states.
X-ray Crystallography of this compound Derivatives
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be readily available, the study of its derivatives provides invaluable insight into the molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.gov The data obtained from X-ray diffraction experiments allows for the precise determination of the molecular structure, which is crucial for understanding its chemical and physical properties. nih.gov
Applications of 2 Phenylethanethioamide in Medicinal Chemistry and Biological Research
2-Phenylethanethioamide as a Bioactive Scaffold
The this compound core structure is recognized as a "bioactive scaffold," a molecular framework that can be systematically modified to create a library of compounds with a range of biological activities. mdpi.comnih.govbeilstein-journals.orgnih.govd-nb.info The 2-phenethylamine motif, a key component of this compound, is found in numerous naturally occurring and synthetic compounds with significant physiological effects. mdpi.comnih.gov This foundational structure provides a basis for the design of new molecules targeting various receptors and enzymes. nih.govbeilstein-journals.orgnih.govd-nb.info
The versatility of the this compound scaffold lies in its amenability to chemical modification at several positions. For instance, substitutions on the phenyl ring, modifications of the ethyl linker, and alterations of the thioamide group can all lead to derivatives with distinct pharmacological profiles. nih.gov This adaptability allows for the optimization of properties such as potency, selectivity, and pharmacokinetic parameters. The concept of bioisosteric replacement, where parts of the molecule are swapped with other groups having similar physical or chemical properties, is often employed to explore the chemical space around this scaffold. beilstein-journals.orgd-nb.info
Pharmacological Studies of this compound Derivatives
Derivatives of this compound have demonstrated notable potential as anticancer agents. Research has focused on modifying the core structure to enhance cytotoxicity against various cancer cell lines.
One area of investigation involves the development of 2-phenylacrylonitrile (B1297842) derivatives, which have shown potent inhibitory activity against cancer cells by targeting tubulin polymerization. nih.gov For example, compound 1g2a , a 2-phenylacrylonitrile derivative, exhibited strong inhibitory activity against HCT116 and BEL-7402 cancer cells with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov
Another class of related compounds, 3,6-diunsaturated 2,5-diketopiperazines, has also been synthesized and evaluated for anticancer activity. mdpi.com Compound 11 , a derivative with naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, showed significant inhibitory activity against A549 and Hela cancer cells, with IC50 values of 1.2 µM and 0.7 µM, respectively. mdpi.com This compound was also observed to induce apoptosis and block the cell cycle in the G2/M phase. mdpi.com
Furthermore, N,N'-diarylthiourea derivatives have been investigated for their anticancer potential against breast cancer cells. mdpi.com Compound 4 from this series displayed the most potent activity with an IC50 value of 338.33 ± 1.52 µM against MCF-7 cells. mdpi.com Additionally, novel 2-phenazinamine derivatives have been synthesized, with compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) showing a potent anticancer effect against K562 and HepG2 cancer cells, comparable to cisplatin. nih.gov
Table 1: Anticancer Activity of this compound and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| 2-Phenylacrylonitrile derivative (1g2a) | HCT116, BEL-7402 | Potent tubulin polymerization inhibitor, cell cycle arrest at G2/M phase. nih.gov |
| 3,6-diunsaturated 2,5-diketopiperazine (Compound 11) | A549, Hela | Induces apoptosis, blocks cell cycle at G2/M phase. mdpi.com |
| N,N'-Diarylthiourea derivative (Compound 4) | MCF-7 | Significant cytotoxic effects. mdpi.com |
The anti-inflammatory potential of this compound derivatives has been an active area of research. These compounds often exert their effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Studies on 2-(2-phenylethyl)chromone (B1200894) derivatives isolated from Chinese agarwood have revealed significant anti-inflammatory activity. nih.gov Several of these compounds demonstrated potent inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells, with IC50 values ranging from 1.6 to 7.3 μM. nih.gov
Furthermore, research into pyrimidine (B1678525) derivatives has identified compounds with selective COX-2 inhibition, a key target for anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs. nih.gov Certain pyrimidine derivatives showed high selectivity towards COX-2, with performance comparable to the established drug meloxicam. nih.gov Similarly, novel 1,2-benzothiazine derivatives have been designed and evaluated for their anti-inflammatory and antioxidant properties, with a focus on their interaction with cell membranes and inhibition of COX enzymes. mdpi.com The development of acetamide (B32628) derivatives of COX-II inhibitors is another strategy being explored to create anti-inflammatory agents with improved properties. archivepp.com
Derivatives of this compound have shown promise as antimicrobial and antibacterial agents. Research has demonstrated their efficacy against a range of pathogens, including drug-resistant strains.
In one study, new pyridazine (B1198779) derivatives of this compound were synthesized and tested for their activity against various bacteria and fungi. clockss.org Compound 40 in this series was the most active against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. clockss.org Another derivative, compound 23 , showed activity against Escherichia coli, albeit at a higher concentration (MIC = 128 µg/mL). clockss.org
Thioamide derivatives of ciprofloxacin (B1669076) have also been synthesized and evaluated. ekb.eg One such derivative demonstrated potent antifungal activity against Candida albicans and moderate antibacterial activity against Gram-negative and some Gram-positive bacteria. ekb.eg The development of novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety has also yielded compounds with significant antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). researchgate.net Compound D14 from this series showed much better efficacy than commercial controls. researchgate.net Furthermore, thieno[2,3-d]pyrimidinedione derivatives have been identified as potent agents against multi-drug resistant Gram-positive organisms. nih.gov
Table 2: Antimicrobial and Antibacterial Activity of this compound Derivatives
| Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| Pyridazine derivatives | S. aureus, E. coli, C. albicans | Varied activity, with some compounds showing notable antibacterial or antifungal effects. clockss.org |
| Thioamide derivatives of ciprofloxacin | Gram-positive and Gram-negative bacteria, C. albicans | Potent antifungal and moderate antibacterial activity. ekb.eg |
| 2-Oxo-N-phenylacetamide derivatives | Xanthomonas oryzae pv. oryzae, Xanthomonas oryzae pv. oryzicola | Superior activity compared to commercial bactericides. researchgate.net |
A significant area of research has focused on 2-oxo-2-phenylethanethioamide (B2623874) derivatives as inhibitors of endocannabinoid hydrolases, particularly monoacylglycerol lipase (B570770) (MAGL). researchgate.netscispace.com The endocannabinoid system is a crucial neuromodulatory system, and inhibiting its degrading enzymes can enhance the therapeutic effects of endocannabinoids. researchgate.netdovepress.com
The inhibition of MAGL by these derivatives is a promising strategy for treating various conditions, including pain and inflammation. researchgate.net A collection of 2-oxo-2-phenylethanethioamide derivatives has been synthesized and screened for their potential to inhibit the MAGL enzyme. researchgate.netscispace.com The general structure of these targeted molecules allows for systematic modifications to optimize their inhibitory activity. researchgate.net The Willgerodt-Kindler reaction is a key synthetic method used to produce these thioamides. nih.govscispace.com
More broadly, the inhibition of endocannabinoid hydrolases like MAGL and fatty acid amide hydrolase (FAAH) is being explored as a novel approach for developing anxiolytic drugs. dovepress.comnih.govnih.gov By increasing the levels of endocannabinoids, these inhibitors can modulate neurotransmission and potentially alleviate anxiety. dovepress.com
Derivatives of this compound have been investigated as inhibitors of lysine (B10760008) acetyltransferases (KATs), particularly those belonging to the MYST family. wipo.intresearchgate.netbiorxiv.orgnih.gov KATs are enzymes that play a critical role in gene regulation through the acetylation of histone proteins, and their dysregulation is implicated in diseases such as cancer. wipo.intresearchgate.netnih.gov
Fused researchgate.netwipo.intuniroma1.itthiadiazine derivatives, which can be synthesized from this compound, have been identified as potential inhibitors of the MYST family of KATs. google.com These inhibitors are being explored for the treatment of hyperproliferative diseases, including cancer. wipo.int Specifically, inhibitors of KAT6A and KAT6B are of interest as these enzymes are frequently mutated or overexpressed in various cancers. wipo.intresearchgate.net
The development of selective small molecule inhibitors for MYST family members is an active area of research. biorxiv.orgnih.gov These inhibitors often work by competing with acetyl-CoA, a necessary cofactor for the enzyme's function. researchgate.netnih.gov The ultimate goal is to develop potent and selective inhibitors that can be used as therapeutic agents to target KAT-dependent cellular processes in diseases like cancer. biorxiv.orguniroma1.it
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents. drugdesign.orgcollaborativedrug.com These studies involve synthesizing a series of analogues of a lead compound, in this case, this compound, and evaluating their biological activity to understand how specific structural modifications influence their potency and selectivity. drugdesign.orgcollaborativedrug.com The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. collaborativedrug.com By systematically altering different parts of the this compound scaffold, researchers can identify key structural features, or pharmacophores, that are essential for its biological effects. drugdesign.orgresearchgate.net
Key areas of modification in SAR studies of this compound analogues often include:
The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the phenyl ring can significantly impact activity. These changes can alter the electronic properties, hydrophobicity, and steric bulk of the molecule, which in turn affects its binding to a biological target. mdpi.comnih.gov
The Thioamide Moiety: The sulfur and nitrogen atoms of the thioamide group are often involved in key interactions with biological targets. Replacing sulfur with oxygen (to form an amide) or modifying the nitrogen substituent can dramatically alter the compound's biological profile. mdpi.comresearchgate.net
The insights gained from SAR studies are invaluable for designing more potent and selective analogues of this compound for various therapeutic targets. nih.gov
Table 1: Illustrative SAR Data for Hypothetical this compound Analogues
| Analogue | R1 (Phenyl Ring Substitution) | R2 (Thioamide N-Substitution) | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1 (Parent) | H | H | 10.5 |
| 2 | 4-Cl | H | 5.2 |
| 3 | 4-OCH3 | H | 8.1 |
| 4 | H | CH3 | 15.8 |
| 5 | 4-Cl | CH3 | 7.9 |
This table presents hypothetical data to illustrate the principles of SAR. The IC50 values represent the concentration of the compound required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
Computational and Theoretical Studies in Drug Design
Computational methods have become indispensable in modern drug discovery, offering a faster and more cost-effective way to design and evaluate new drug candidates. nih.govfrontiersin.org For this compound and its analogues, computational and theoretical studies play a crucial role in understanding their mechanism of action and in guiding the synthesis of more effective compounds. nih.govdrugdiscoverynews.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. mdpi.comjppres.com This method is used to understand the interactions between this compound analogues and their biological targets at the atomic level. mdpi.com By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. jppres.commdpi.com
The process involves generating a three-dimensional model of the this compound analogue and docking it into the active site of the target protein. nih.gov Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy or a dissociation constant (Kd). mdpi.comnih.gov A lower binding energy or Kd value suggests a more stable complex and potentially higher biological activity. mdpi.combiorxiv.org
For example, in a study of thiazole (B1198619) derivatives targeting phospholipase A2, molecular docking was used to identify a compound that effectively masked the enzyme's activity. nih.gov Similarly, docking studies on ortho-substituted phenols helped to discern whether a molecule would act as a substrate or an inhibitor of tyrosinase. mdpi.com These predictions of binding affinity are crucial for prioritizing which analogues of this compound should be synthesized and tested experimentally. nih.govarxiv.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.org Unlike SAR, which is often qualitative, QSAR aims to create a mathematical model that can predict the activity of new, unsynthesized compounds. wikipedia.orgresearchgate.net
The first step in QSAR modeling is to calculate a set of molecular descriptors for each this compound analogue. ddg-pharmfac.netnih.gov These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), or topological descriptors that describe the connectivity of atoms in the molecule. researchgate.net
Next, a mathematical equation is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to relate the descriptors to the observed biological activity. nih.govmdpi.com A robust QSAR model should have high predictive power, which is assessed through internal and external validation techniques. ddg-pharmfac.netresearchgate.net
For instance, a QSAR study on 2-phenoxy-N-substituted acetamide analogues as HIF-1 inhibitors resulted in a statistically significant model that could guide the design of new derivatives with improved activity. nih.gov Another study on dihydrobenzofurans demonstrated that 3D-QSAR models were superior in explaining and predicting antileishmanial activity. nih.gov These models can be invaluable for the virtual screening of large compound libraries to identify promising this compound analogues for further investigation. frontiersin.org
Table 2: Key Computational Parameters in Drug Design
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Binding Energy (kcal/mol) | The energy released upon ligand-receptor binding. Lower values indicate stronger binding. | Predicts the affinity of analogues for their target. nih.gov |
| pIC50 (-logIC50) | Logarithmic scale of the half-maximal inhibitory concentration, used as the dependent variable in QSAR. | Quantifies the biological activity for QSAR modeling. mdpi.com |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. | A key descriptor in QSAR models, influencing membrane permeability. |
| Molecular Weight (MW) | The mass of a molecule. | A fundamental descriptor in QSAR, related to size and bioavailability. |
This compound in Probe Development for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov They are essential tools in chemical biology for investigating the function of proteins and other biomolecules in their native cellular environment. mskcc.orgrsc.org The this compound scaffold, with its potential for diverse chemical modifications, can serve as a starting point for the development of such probes. amerigoscientific.com
The design of a chemical probe based on this compound would typically involve incorporating several key features:
A "warhead": This is the part of the molecule that interacts with the target protein, often through a covalent bond. The thioamide group itself can act as a reactive handle for such interactions. nih.govmdpi.com
A reporter tag: This is a group that allows for the detection and visualization of the probe-target complex. Common reporter tags include fluorescent dyes (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or radioactive isotopes. mskcc.orgvcu.edu
A photoaffinity label: In some cases, a photoactivatable group like a diazirine or benzophenone (B1666685) is included. nih.govmdpi.com Upon irradiation with UV light, this group forms a highly reactive species that covalently binds to the target protein, allowing for its identification. mdpi.com
For example, activity-based probes have been developed for sirtuins, a class of enzymes involved in various cellular processes. nih.govmdpi.com These probes contained a thioacyllysine warhead, a diazirine photoaffinity tag, and a terminal alkyne for "click" chemistry-based detection. nih.gov Similarly, probes based on the nitrobenzoxadiazole (NBD) scaffold have been used for sensing small molecules and proteins due to their environmentally sensitive fluorescent properties. rsc.org
By modifying the this compound structure with these functional groups, researchers can create versatile chemical probes to:
Identify the cellular targets of bioactive this compound analogues.
Image the localization and dynamics of these targets within living cells. rsc.org
Profile the activity of enzymes and other proteins in complex biological samples. vcu.edu
The development of this compound-based probes holds significant promise for advancing our understanding of various biological pathways and for the discovery of new drug targets. nih.gov
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways for 2-Phenylethanethioamide
While classic methods like the Willgerodt-Kindler reaction exist for thioamide synthesis, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic routes. chemrxiv.orgscispace.com Future research should prioritize the development of novel pathways for this compound that offer improvements in yield, atom economy, and environmental impact.
Key research opportunities include:
Catalyst-Free and Solvent-Free Conditions: Expanding on recent successes in synthesizing aryl thioamides, the development of catalyst- and solvent-free methods for this compound is a significant goal. mdpi.com A notable advancement is the three-component reaction involving arylacetic acids, amines, and elemental sulfur, which proceeds without a transition metal catalyst or external oxidant. organic-chemistry.orgnih.gov
Base-Controlled Selective Synthesis: A three-component reaction of styrenes, amines, and sulfur has been shown to selectively produce either 2-phenylethanethioamides or benzothioamides depending on the base used. mdpi.comorganic-chemistry.org Further investigation into the mechanism of this selectivity could lead to highly controlled and efficient synthetic strategies.
Decarboxylative Thioamidation: The reaction of α-keto carboxylic acids with amines and sulfur presents a facile, site-selective approach to thioamides with broad functional group tolerance. mdpi.com Adapting this decarboxylative strategy specifically for the efficient synthesis of this compound from readily available precursors is a promising avenue.
Flow Chemistry and Microwave-Assisted Synthesis: Applying modern synthetic technologies such as flow chemistry and microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times, improve yields, and allow for safer, more scalable production of this compound and its derivatives. unipa.itsemanticscholar.org These methods align with the principles of green chemistry by minimizing waste and energy consumption. unipa.it
A summary of promising synthetic approaches for thioamides, including this compound, is presented below.
| Synthetic Strategy | Starting Materials | Key Features | Reference(s) |
| Decarboxylative Thioamidation | Arylacetic or Cinnamic Acids, Amines, Elemental Sulfur | Catalyst-free; oxidant-free; good yields. | mdpi.comorganic-chemistry.orgnih.gov |
| Base-Controlled Styrene (B11656) Reaction | Styrenes, Amines, Sulfur | Base-dependent selectivity for 2-phenylethanethioamides. | mdpi.comorganic-chemistry.org |
| Copper-Mediated Phenylacetonitrile (B145931) Reaction | Phenylacetonitrile, Sulfur, Dimethylformamide (DMF) | Proceeds via C-C bond cleavage. | mdpi.com |
| Na2S-Mediated Haloalkyne Reaction | Haloalkynes, Amines, Na2S·9H2O | Efficient three-component reaction under mild conditions. | nih.gov |
| Traditional Willgerodt-Kindler | Arylalkyl Ketones, Sulfur, Amine | Classic, one-pot method; often requires high temperatures. | chemrxiv.orgscispace.com |
Exploration of New Chemical Transformations for this compound
This compound is not only a target molecule but also a versatile intermediate for the synthesis of more complex heterocyclic structures. The thioamide group's unique reactivity allows for a range of chemical transformations that are not accessible with its amide counterpart.
Future research should focus on harnessing this reactivity:
Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a reaction between thioamides and α-halocarbonyl compounds, is a conventional method. nih.gov Recent work has shown that the reaction of α-oxothioamides, such as 2-oxo-2-phenylethanethioamide (B2623874), with α-bromoketones can be regioselectively controlled to produce either 2-acyl-4-(het)arylthiazoles or thioethers, depending on the presence or absence of a base. nih.govrsc.orgrsc.org Further exploration of this regioselectivity with this compound as the substrate could yield novel thiazole derivatives.
Formation of Benzo[b]thiophenes: Research has demonstrated that this compound can be a precursor for the synthesis of 2-aminobenzo[b]thiophenes through intramolecular C-S bond formation. chemrxiv.org Optimizing this cyclization and expanding the substrate scope could provide access to a library of substituted benzothiophenes, which are valuable scaffolds in medicinal chemistry.
Annulation and Cycloaddition Reactions: The thioamide functional group can participate in various annulation and cycloaddition reactions. While its reaction with 1H-pyrrole-2,3-diones has been shown to be complex, it highlights the potential for creating novel fused heterocyclic systems. beilstein-journals.org Investigating its reactivity as a dienophile or dipolarophile in cycloaddition reactions could lead to new chemical entities.
Intermediate in Multi-Step Syntheses: The use of this compound as an intermediate in the synthesis of 2-phenylthieno tandfonline.comchemrxiv.orgindole via the Willgerodt-Kindler reaction showcases its utility as a building block. rsc.org Designing new multi-step synthetic sequences that leverage the unique reactivity of the this compound core is a key area for future work.
Advanced Spectroscopic and Crystallographic Investigations
A deeper understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and biological interactions. While standard characterization is routine, advanced analytical techniques can provide unparalleled insight.
Future research directions include:
High-Resolution X-ray Crystallography: Obtaining a high-resolution single-crystal X-ray structure of this compound is a primary goal. This would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns in the solid state. acs.org Such data is invaluable for computational modeling and understanding its physical properties.
Paired Spectroscopy and Crystallography: Combining IR spectroscopy with X-ray crystallography can provide a powerful approach to studying molecular structure and environment. nih.gov For example, the vibrational frequencies of the C=S and N-H bonds can be correlated with their hydrogen bonding environments observed in the crystal lattice.
Computational and DFT Studies: Density Functional Theory (DFT) calculations can complement experimental data by modeling the electronic structure, vibrational frequencies, and potential energy surfaces of this compound. acs.org These computational studies can help rationalize its reactivity, predict spectroscopic properties, and understand its interaction with biological targets.
Advanced NMR Techniques: Two-dimensional NMR experiments and solid-state NMR can elucidate subtle structural features and dynamic processes. These techniques can be used to study conformational preferences and the dynamics of intermolecular interactions in solution and the solid state.
| Analytical Technique | Research Goal | Potential Insights | Reference(s) |
| Single-Crystal X-ray Diffraction | Determine precise 3D structure. | Bond lengths/angles, intermolecular packing, hydrogen bonding. | acs.orgresearchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Probe vibrational modes and local environment. | Calibrate C=S and N-H frequencies to local electrostatic environment and hydrogen bonding. | nih.gov |
| Density Functional Theory (DFT) | Model electronic structure and properties. | Rationalize reactivity, predict spectroscopic data, model interactions with biomolecules. | acs.org |
| Advanced NMR Spectroscopy | Investigate structure and dynamics in solution/solid state. | Conformational analysis, study of intermolecular interactions and dynamic processes. | acs.org |
In-depth Mechanistic Understanding of Bioactivity
The thioamide group is increasingly recognized as a valuable pharmacophore in drug design. researchgate.net Understanding the precise mechanisms by which this compound and its derivatives exert biological activity is crucial for their development as therapeutic agents.
Key areas for investigation are:
Bioisosterism and Conformational Rigidity: Thioamides are close isosteres of amides, but the substitution of sulfur for oxygen alters key properties. tandfonline.comchemrxiv.org The larger van der Waals radius of sulfur and different hydrogen bonding capabilities can induce conformational rigidity in peptides and other biomolecules, leading to enhanced biological activity and metabolic stability. nih.govrsc.org Investigating how incorporating the this compound moiety into peptides or small molecules affects their conformation and binding affinity to specific targets is a critical research area.
Enzyme Inhibition: Related α-ketothioamides have been identified as inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH), which is implicated in cancer metabolism. researchgate.netnih.gov Screening this compound and its derivatives against a panel of enzymes, particularly those with cysteine or serine residues in the active site, could uncover novel inhibitory activities. Mechanistic studies would then be required to determine the mode of inhibition (e.g., covalent, non-covalent, competitive).
Prodrug and H₂S Donor Potential: The thioamide group's susceptibility to metabolic transformation has been exploited in prodrug design for antitubercular and anticancer agents. tandfonline.com It is also known that some thioamides can act as hydrogen sulfide (B99878) (H₂S) donors. Future research should explore whether this compound or its derivatives can be biotransformed to release active compounds or H₂S, a signaling molecule with various physiological roles.
Design and Synthesis of Next-Generation this compound-Based Bioactive Compounds
Leveraging this compound as a scaffold, the design and synthesis of new analogues with optimized biological activity and improved pharmacokinetic properties represent a significant opportunity for drug discovery. unipa.it
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is essential for establishing SAR. This involves synthesizing analogues with various substituents on the phenyl ring and modifications to the ethanethioamide backbone. For instance, creating α-keto derivatives, as seen with other bioactive thioamides, could be a fruitful strategy. nih.gov
Fragment-Based and Privileged Structure Approaches: The this compound core can be considered a privileged substructure. dtu.dk Combining this scaffold with other known pharmacophores or fragments through synthetic chemistry could generate novel compounds with high potential for biological activity against targets in cancer, infectious diseases, and inflammatory disorders. tandfonline.comresearchgate.net
Computational Drug Design: Utilizing in silico tools for molecular docking and predicting ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties can guide the rational design of new derivatives. unipa.it This approach can prioritize the synthesis of compounds with a higher probability of success, saving time and resources. For example, docking studies could predict the binding affinity of designed analogues to the active sites of target enzymes like PHGDH or various proteases. nih.gov
Development of Bioactive Heterocycles: Using the chemical transformations outlined in section 6.2, this compound can serve as a starting point for libraries of thiazoles, benzothiophenes, and other heterocycles. rsc.orgchemrxiv.org These new heterocyclic compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents. nih.govnih.gov
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound intermediates?
- Methodological Answer : Document reaction parameters (temperature, stirring rate, solvent purity) using electronic lab notebooks. Include negative controls (e.g., omitting catalysts) and characterize intermediates at each step. Share raw NMR/FID files in supplementary materials .
Data Analysis and Reporting
Q. How should researchers address outliers in spectroscopic datasets for this compound?
Q. What are the best practices for reporting crystallographic data of this compound derivatives?
Q. How can machine learning optimize reaction conditions for this compound synthesis?
- Methodological Answer : Train models on existing reaction datasets (e.g., USPTO) using descriptors like solvent polarity and catalyst loading. Validate predictions via robotic high-throughput experimentation (HTE) and Bayesian optimization .
Ethical and Reproducibility Standards
Q. What ethical guidelines apply when publishing contradictory findings on this compound bioactivity?
Q. How can researchers ensure compliance with PRISMA or Cochrane standards in systematic reviews of this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
